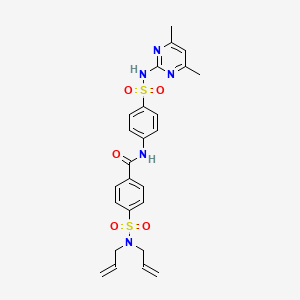
4-(N,N-diallylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diallylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has been a subject of interest in pharmaceutical sciences. This compound is studied for its potential uses and chemical properties.
Synthesis Analysis
- Synthesis Methods: The synthesis of this compound and its derivatives often involves reactions like condensation and sulfonamide formation. For example, derivatives of a similar compound were synthesized by reacting methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine (Gein et al., 2020).
Molecular Structure Analysis
- Structural Characterization: The characterization of such compounds includes using techniques like FTIR, NMR, and X-ray crystallography. For instance, (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide was characterized using FTIR, UV-Vis, and DFT calculations (Sowrirajan et al., 2022).
Chemical Reactions and Properties
- Reactivity: These compounds often undergo further chemical reactions to form new derivatives with potential biological activities. For example, the synthesis of 4-oxobut-2-enoates and their silver salts from a similar compound shows reactivity and potential for forming new chemical structures (Gein et al., 2020).
Physical Properties Analysis
- Physical Characteristics: The physical properties like solubility, melting point, and crystalline structure are important for understanding the applications of these compounds. For example, the crystal structure analysis of 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide derivatives provides insights into their physical characteristics (Lynch et al., 2000).
Chemical Properties Analysis
- Chemical Behaviors: The chemical properties, including reactivity with other compounds and stability, are crucial for determining the usability of such compounds. Studies like the synthesis and antimicrobial activity of methyl derivatives offer insights into these aspects (Gein et al., 2020).
科学的研究の応用
Fluorescence Binding Studies
Researchers Meng et al. (2012) synthesized compounds including 4-(N,N-diallylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide and studied their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This helped in understanding the binding constants and the conformational changes in BSA, valuable in protein chemistry and drug development (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis and Biological Activity
The synthesis of derivatives of the compound, and their analgesic and anti-inflammatory activities, were studied by Gein et al. (2018). This exploration contributes to pharmaceutical research, particularly in understanding the biological activity of such compounds (Gein, Bobrovskaya, Dmitriev, Makhmudov, & Belonogova, 2018).
Antimicrobial Activity
A study by Gein et al. (2020) on the synthesis of methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, related to the compound , provided insights into their antimicrobial properties. Such research is crucial in developing new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Antibacterial and Antifungal Studies
The antibacterial and antifungal activities of novel heterocyclic compounds having a sulfamido moiety, which includes derivatives of the compound of interest, were evaluated by Nunna et al. (2014). This contributes significantly to the field of antimicrobial research, especially in the search for new therapeutic agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Cancer Research Applications
Fahim and Shalaby (2019) researched benzenesulfonamide derivatives related to this compound, focusing on their antitumor activity. Such studies are fundamental in cancer research, aiding in the development of new chemotherapeutic agents (Fahim & Shalaby, 2019).
特性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5S2/c1-5-15-30(16-6-2)37(34,35)23-11-7-20(8-12-23)24(31)28-21-9-13-22(14-10-21)36(32,33)29-25-26-18(3)17-19(4)27-25/h5-14,17H,1-2,15-16H2,3-4H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKDPMCNPVYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

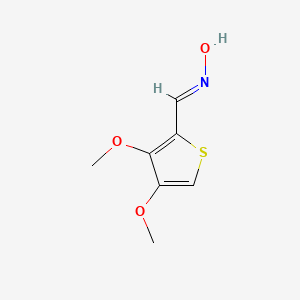

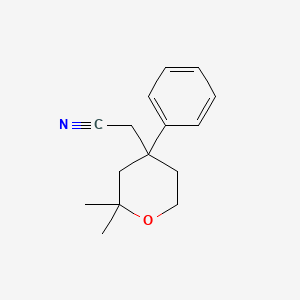
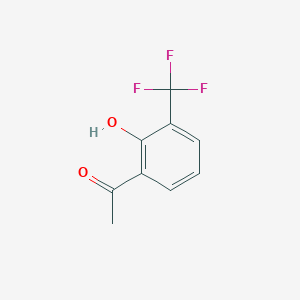
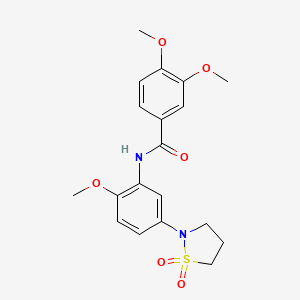
![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)
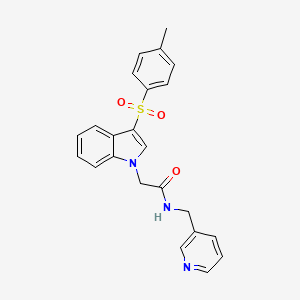
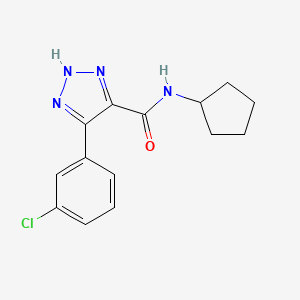
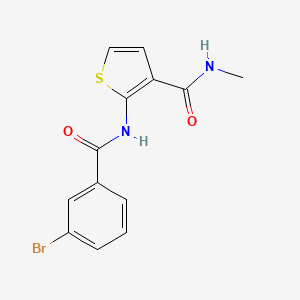
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)